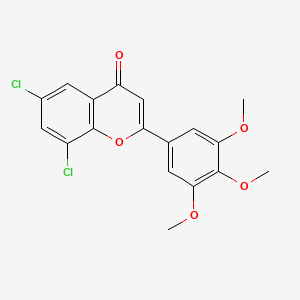

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

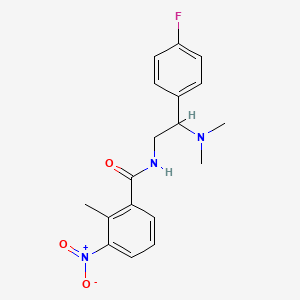

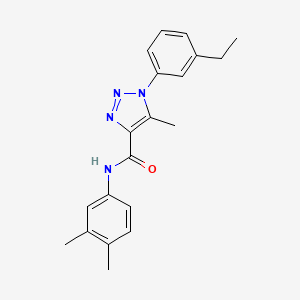

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as CDMT, is a synthetic compound that belongs to the family of flavonoids. It has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound exhibits numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Complexation Studies

- Novel chromenone crown ethers, including derivatives similar to the compound , have been synthesized and studied for their complexation with different ions. The stability of these complexes in various conditions has been a subject of interest (Gündüz et al., 2006).

Structural Analysis

- Detailed crystal structure analysis has been conducted on chromene derivatives, providing insights into their molecular configurations and potential applications in material science and molecular design (Manolov et al., 2012).

Catalytic Properties

- Research on polystyrene-supported catalysts has involved chromene derivatives for applications in organic synthesis, highlighting their role in facilitating chemical reactions (Alonzi et al., 2014).

Protecting Group in Organosilicon Chemistry

- In organosilicon chemistry, chromene derivatives have been used as protecting groups, demonstrating their utility in complex chemical syntheses (Daiß et al., 2004).

Synthetic Strategies

- Development of synthetic strategies for chromene derivatives, such as 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlights the versatility of chromenes in organic synthesis (Xiang & Yang, 2014).

Antioxidant Studies

- Some chromene derivatives have been synthesized and evaluated for their antioxidant properties, showcasing their potential in pharmacological and health-related applications (Iniyavan et al., 2015).

Biological Activity Assessment

- Microwave-assisted synthesis of novel chromene derivatives has been linked to their biological activity, emphasizing their potential in biomedical research (El Azab et al., 2014).

Catalysis in Heterocyclic Synthesis

- Chromene derivatives have been used in the synthesis of heterocyclic compounds like benzopyrano[b][1]benzopyran-6-ones and xanthenols, showing the compound's role in catalysis and material chemistry (Abdolmohammadi, 2018).

Hydrogen-Bonded Ring Formation

- Research into edge-fused hydrogen-bonded rings involving chromene derivatives contributes to our understanding of molecular interactions and crystallography (Swamy et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .

Mode of Action

This compound acts as a reversible inhibitor of MAO-A . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity . This results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .

Biochemical Pathways

The inhibition of MAO-A affects several biochemical pathways. Primarily, it impacts the metabolism of monoamines , leading to increased levels of these neurotransmitters . This can affect various downstream pathways, including those involved in mood regulation and response to stress .

Result of Action

The inhibition of MAO-A by this compound can lead to antiproliferative effects on certain cancer cells . Specifically, it has been found to inhibit the proliferation of LNCaP prostate cancer cells more effectively than other cell lines . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific active groups—such as chlorine and hydroxyl groups—are essential in certain MAO-AIs with anti-PCa effects

Propiedades

IUPAC Name |

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZWUKUFPGOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(4-nitrophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820392.png)

![1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate](/img/structure/B2820395.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)

![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)

![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)